molecular formula C10H7N3 B1373151 2-Aminoquinoline-4-carbonitrile CAS No. 1232431-62-7

2-Aminoquinoline-4-carbonitrile

Cat. No.: B1373151
CAS No.: 1232431-62-7
M. Wt: 169.18 g/mol
InChI Key: VBQRVUKLTUBQRL-UHFFFAOYSA-N
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Description

2-Aminoquinoline-4-carbonitrile is a heterocyclic compound with the molecular formula C10H7N3 It is a derivative of quinoline, characterized by the presence of an amino group at the second position and a cyano group at the fourth position of the quinoline ring

Biochemical Analysis

Biochemical Properties

2-Aminoquinoline-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the metabolic pathways of pathogens, making it a potential candidate for antimicrobial and antimalarial drugs . The compound’s interaction with enzymes such as heme proteins is crucial for its biological activity. These interactions often involve the formation of stable complexes, which can inhibit the enzyme’s function and disrupt the pathogen’s metabolism .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving Plasmodium falciparum, the compound has demonstrated potent antimalarial activity by interfering with the parasite’s heme detoxification pathway . This disruption leads to the accumulation of toxic heme, which ultimately kills the parasite. Additionally, the compound has shown low toxicity to mammalian cells, making it a promising therapeutic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to heme, forming a stable complex that inhibits the detoxification process in Plasmodium falciparum . This binding interaction is crucial for its antimalarial activity. Furthermore, the compound can inhibit or activate specific enzymes, leading to changes in gene expression and metabolic pathways. Computational studies have shown that the compound’s unique mode of binding to heme through its biphenyl moiety contributes to its high antiplasmodial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained antimalarial activity with minimal adverse effects on mammalian cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antimalarial activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed. These effects include hepatotoxicity and nephrotoxicity, which are common concerns with many quinoline derivatives . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to heme metabolism. The compound interacts with enzymes such as heme oxygenase, which plays a role in the degradation of heme . By inhibiting these enzymes, the compound disrupts the normal metabolic flux, leading to the accumulation of toxic intermediates. This disruption is a key factor in its antimalarial activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific organelles, such as the lysosome, where it exerts its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles within the cell, such as the lysosome or mitochondria . This targeting is mediated by post-translational modifications and specific targeting signals that direct the compound to its site of action. The localization of the compound within these organelles is essential for its therapeutic effects, as it allows for the precise modulation of cellular processes .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: 2-Aminoquinoline-4-amine.

    Substitution: Various substituted quinoline derivatives.

Properties

IUPAC Name

2-aminoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQRVUKLTUBQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232431-62-7
Record name 2-aminoquinoline-4-carbonitrile
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